molecular formula C7H7ClN2O B11823872 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride

Cat. No.: B11823872
M. Wt: 170.59 g/mol
InChI Key: VYONXYUGCSUFCW-UHFFFAOYSA-N
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Description

3-oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium chloride is a heterocyclic cationic compound featuring a fused imidazo-pyridine core with an oxo group at position 3 and a chloride counterion. The λ⁵ designation indicates hypervalent bonding at the nitrogen center, a feature that distinguishes it from simpler imidazo-pyridine derivatives. While its precise applications remain under investigation, its structural motifs align with bioactive molecules targeting kinases or nucleic acids .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]pyridin-4-ium-3-one;chloride

InChI

InChI=1S/C7H6N2O.ClH/c10-7-5-8-6-3-1-2-4-9(6)7;/h1-4H,5H2;1H

InChI Key

VYONXYUGCSUFCW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)[N+]2=CC=CC=C2N1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by chlorination to introduce the chloride ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to the imidazo[1,2-a]pyridine family, which includes derivatives like imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . Key differences arise in:

  • Ring size and heteroatom placement : The pyridine ring in the target compound (6-membered) contrasts with pyrimidine (6-membered, two nitrogens) or pyrazine (6-membered, two adjacent nitrogens) analogs. This affects electron distribution and binding affinity.
  • Substituent effects: The 3-oxo group introduces hydrogen-bonding capacity absent in non-oxygenated analogs like N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) (), which features acrylamide and methoxy-morpholino groups for kinase inhibition .

Physicochemical Properties

A comparison of key properties is summarized below:

Property 3-oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium Chloride Imidazo[1,2-a]pyrimidin-4-amine Derivatives Imidazo[1,2-a]pyridine (unsubstituted)
Molecular Weight (g/mol) ~220–230 (estimated) 350–450 (e.g., compound 3f ) ~118
Solubility High in polar solvents (due to ionic nature) Moderate (depends on substituents) Low (nonpolar solvents)
Melting Point Not reported 180–220°C (varies with substituents) 80–90°C
Reactivity Electrophilic at λ⁵ nitrogen Nucleophilic at amine groups Aromatic substitution

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires precise control of hypervalent nitrogen formation, unlike simpler analogs synthesized via Ullmann or Buchwald-Hartwig couplings .
  • Therapeutic Potential: While imidazo[1,2-a]pyrimidines (e.g., 3f) are validated in oncology, the target compound’s ionic structure may limit cell membrane permeability, necessitating prodrug strategies.
  • Gaps in Data : Melting points, exact solubility values, and in vitro bioactivity data for the target compound are absent in publicly available literature, highlighting a need for further characterization.

Biological Activity

The compound 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is a heterocyclic organic compound with potential biological activity. Its structure, which includes an imidazo-pyridine framework, suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H7_7ClN2_2O
  • Molecular Weight : 170.59 g/mol
  • CAS Number : 28036-37-5

These properties indicate that the compound is relatively small, which is often advantageous for drug-like characteristics.

Antiviral Effects

Research has indicated that compounds similar to imidazo[1,2-a]pyridine derivatives exhibit antiviral properties. For instance, studies have shown that these compounds can inhibit viral replication by interfering with viral enzymes or host cell processes necessary for viral propagation .

Immune Modulation

The compound may also influence immune responses. It has been suggested that imidazo-pyridine derivatives can act as immune checkpoint inhibitors, enhancing T-cell activation and promoting anti-tumor immunity. This mechanism is particularly relevant in cancer therapy .

Case Studies

  • Study on Antiviral Activity : A study evaluated the antiviral effects of a series of imidazo[1,2-a]pyridine derivatives against influenza virus. The results demonstrated that certain derivatives effectively reduced viral load in infected cell cultures, suggesting a potential therapeutic application for respiratory viral infections .
  • Immune Checkpoint Inhibition : Another research project focused on the immune-modulating effects of imidazo-pyridine compounds in murine models of cancer. The findings indicated that treatment with these compounds led to significant tumor regression and enhanced survival rates in treated mice compared to controls .

The biological activity of This compound is likely mediated through its interaction with specific biological targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.
  • Receptor Modulation : It could modulate receptors involved in immune responses, enhancing the body's ability to fight infections or tumors.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Imidazo[1,2-a]pyridine derivative AAntiviral
Imidazo[1,2-a]pyridine derivative BImmune checkpoint inhibitor
This compoundPotential antiviral/immune modulator

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